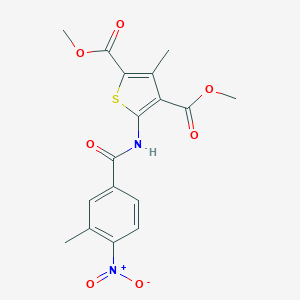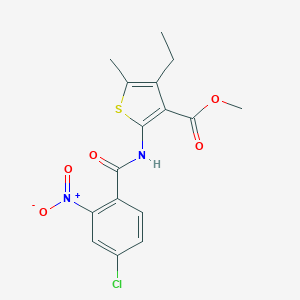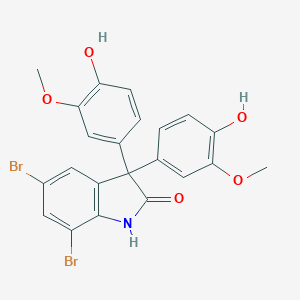![molecular formula C30H30N2O4 B331841 10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331841.png)
10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes a benzoyl group, a dimethoxyphenyl group, and a tetrahydrobenzo[b][1,4]benzodiazepine core.
Métodos De Preparación
The synthesis of 10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the benzodiazepine core. Common synthetic routes include the use of Leuckart reaction, which involves the reduction of imines using formic acid . Industrial production methods may involve solid-phase synthesis to ensure high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly with halogens or nitro groups.
Common reagents used in these reactions include formic acid for reduction and halogens for substitution. Major products formed from these reactions include various substituted benzodiazepines and their derivatives.
Aplicaciones Científicas De Investigación
10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmission.
Comparación Con Compuestos Similares
Compared to other benzodiazepines, 10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structure. Similar compounds include:
Diazepam: Known for its anxiolytic properties.
Alprazolam: Commonly used for anxiety and panic disorders.
Clonazepam: Used for seizure disorders.
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological effects.
Propiedades
Fórmula molecular |
C30H30N2O4 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
5-benzoyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O4/c1-30(2)17-23-27(25(33)18-30)28(21-16-20(35-3)14-15-26(21)36-4)32(24-13-9-8-12-22(24)31-23)29(34)19-10-6-5-7-11-19/h5-16,28,31H,17-18H2,1-4H3 |
Clave InChI |
XNPFSDWVCMAYDX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenyl)-4-{4-[(4-iodobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331758.png)

![4-{3-ethoxy-5-iodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331762.png)
![4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331763.png)

![4-[(3-chloro-4,5-dimethoxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B331769.png)
![4-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331770.png)
![Ethyl 5-acetyl-2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B331772.png)
![6-Ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331774.png)
![6-[4-(Methylsulfanyl)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331775.png)
![2-[(2,4-Dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331776.png)
![Ethyl {2-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B331777.png)

![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B331782.png)
